Antiviral agent 10

Description

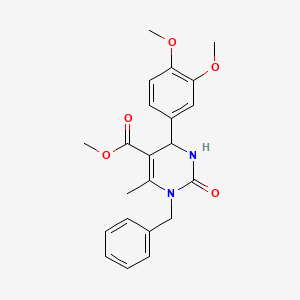

The exact mass of the compound methyl 1-benzyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is 396.16852187 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-benzyl-6-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-14-19(21(25)29-4)20(16-10-11-17(27-2)18(12-16)28-3)23-22(26)24(14)13-15-8-6-5-7-9-15/h5-12,20H,13H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUQBLFTXFCQOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Presatovir (GS-5806) Against Respiratory Syncytial Virus (RSV)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Respiratory Syncytial Virus (RSV) is a leading cause of severe respiratory illness, particularly in infants and older adults, with limited treatment options available.[1] Presatovir (GS-5806) is an orally bioavailable, investigational small molecule antiviral agent developed for the treatment of RSV infection.[2][3] It functions as a potent fusion inhibitor, specifically targeting the RSV fusion (F) glycoprotein, which is essential for viral entry into host cells.[2][4] Presatovir binds to and stabilizes the F protein in its metastable prefusion conformation, thereby preventing the irreversible structural changes required for the fusion of viral and host cell membranes.[4][5] While demonstrating potent in vitro activity and a significant antiviral effect in a human challenge study, its efficacy in clinical trials with naturally infected, high-risk populations has been limited.[6][7][8] This guide provides a detailed overview of the molecular mechanism, quantitative efficacy, relevant experimental methodologies, and resistance profile of Presatovir.

The Molecular Target: RSV Fusion (F) Glycoprotein

RSV, an enveloped, negative-sense, single-stranded RNA virus, relies on its F glycoprotein for entry into host cells.[9] The F protein is a class I fusion protein and is essential for the pH-independent fusion of the viral envelope with the host cell's plasma membrane.[4][10]

Key characteristics of the RSV F protein include:

-

Synthesis and Processing: It is synthesized as an inactive precursor (F0) which is then cleaved by a furin-like protease into two disulfide-linked subunits, F1 and F2.[4]

-

Metastable Prefusion State: The active form on the virion surface is a trimer of F1-F2 heterodimers, which exists in a metastable "prefusion" (PreF) conformation. This conformation is the primary target of neutralizing antibodies.[4][9]

-

Conformational Change: Upon triggering by an unknown mechanism, the PreF protein undergoes a dramatic and irreversible conformational change. This refolding process exposes the hydrophobic fusion peptide (located at the N-terminus of the F1 subunit), which then inserts into the host cell membrane.[4]

-

Membrane Fusion: The protein then collapses into a highly stable "postfusion" (PostF) conformation, pulling the viral and host membranes together and leading to the formation of a fusion pore and subsequent viral entry.[4][9]

Mechanism of Action of Presatovir

Presatovir is a non-covalent inhibitor that specifically targets the prefusion conformation of the RSV F protein.[1][11] Its mechanism involves the direct binding to a three-fold symmetric pocket located within the central cavity of the PreF trimer.[4][5] This binding site is distinct from the receptor-binding site or the fusion peptide itself.

The binding of Presatovir has a crucial stabilizing effect:

-

Binding: The molecule lodges within the central cavity of the PreF trimer.[5]

-

Stabilization: It effectively "locks" the F protein in its prefusion state by tethering together regions of the protein that must separate and rearrange during the transition to the postfusion state.[4]

-

Inhibition: By preventing this essential conformational change, Presatovir blocks the insertion of the fusion peptide into the host membrane, thus inhibiting viral entry and subsequent infection.[4]

References

- 1. Presatovir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Presatovir - Wikipedia [en.wikipedia.org]

- 3. resc-eu.org [resc-eu.org]

- 4. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of Presatovir for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]

- 10. journals.asm.org [journals.asm.org]

- 11. go.drugbank.com [go.drugbank.com]

In-Depth Technical Guide: Antiviral Agent 10 (CAS 312615-62-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiviral agent 10 (CAS number 312615-62-6) has been identified as an inhibitor of the Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and biological activity. Due to the limited publicly available data, this document also outlines general experimental protocols for assessing anti-RSV activity and discusses the relevant viral signaling pathways that are common targets for RSV inhibitors. The information presented herein is intended to support further research and development of this and similar antiviral compounds.

Chemical Properties

This compound is a small molecule with the following chemical properties:

| Property | Value |

| CAS Number | 312615-62-6 |

| Molecular Formula | C22H24N2O5 |

| Molecular Weight | 396.44 g/mol |

| SMILES | O=C(C1=C(C)N(CC2=CC=CC=C2)C(NC1C3=CC=C(C(OC)=C3)OC)=O)OC |

Source: MedChemExpress, BOC Sciences, TargetMol

Biological Activity

Experimental Protocols for Anti-RSV Activity Assessment

While specific experimental details for this compound are not publicly disclosed, the following are standard methodologies used to evaluate the efficacy of anti-RSV compounds.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to screen for antiviral compounds by measuring the inhibition of virus-induced cell death.

Methodology:

-

Cell Culture: HEp-2 cells are seeded in 96-well plates and cultured until they form a confluent monolayer.

-

Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared.

-

Infection: The cell culture medium is replaced with the medium containing the diluted compound, and the cells are then infected with a known titer of RSV.

-

Incubation: The plates are incubated for a period sufficient to allow for the development of cytopathic effects in the untreated, infected control wells (typically 3-5 days).

-

Assessment: The inhibition of CPE is observed and quantified, often through microscopic examination or by using a cell viability dye (e.g., MTT, MTS). The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, can then be calculated.

Plaque Reduction Assay

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Methodology:

-

Cell Culture: A confluent monolayer of a susceptible cell line (e.g., HEp-2) is prepared in multi-well plates.

-

Infection: The cells are infected with a dilution of RSV that will produce a countable number of plaques.

-

Compound Treatment: After an initial adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the test compound.

-

Incubation: The plates are incubated until visible plaques are formed.

-

Quantification: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the untreated control wells to determine the percentage of inhibition. The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then calculated.

Viral Load Quantification by RT-qPCR

This method measures the amount of viral RNA in infected cells or culture supernatants to determine the effect of the antiviral agent on viral replication.

Methodology:

-

Experimental Setup: Similar to the CPE or plaque reduction assay, cells are infected with RSV and treated with the test compound.

-

RNA Extraction: At specific time points post-infection, total RNA is extracted from the cells or the culture supernatant.

-

Reverse Transcription and Quantitative PCR: The viral RNA is reverse transcribed into cDNA, which is then used as a template for quantitative PCR (qPCR) with primers and probes specific for a conserved region of the RSV genome.

-

Data Analysis: The amount of viral RNA is quantified and compared between treated and untreated samples to determine the extent of viral replication inhibition.

Potential Mechanism of Action and Relevant Signaling Pathways

The specific molecular target of this compound is not publicly known. However, RSV is known to interact with and modulate host cell signaling pathways to facilitate its replication and evade the immune response. A common strategy for RSV is the inhibition of the type I interferon (IFN) signaling pathway, which is a critical component of the innate antiviral response.

Inhibition of Type I Interferon Signaling by RSV

RSV non-structural proteins, NS1 and NS2, are key players in antagonizing the host's interferon response. They can interfere with multiple points in the signaling cascade that leads to the production of antiviral proteins. A simplified representation of this pathway and the points of inhibition by RSV are depicted below.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Respiratory Syncytial Virus Infection: Mechanisms of Redox Control and Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of "Antiviral agent 10"

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the in vitro antiviral activity of "Antiviral agent 10," a pyridobenzothiazole derivative identified as a broad-spectrum antiviral. The information presented is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Executive Summary

"this compound" and its analogues, belonging to the pyridobenzothiazolone (PBTZ) class of compounds, have demonstrated potent in vitro activity against a range of RNA viruses. These compounds primarily target the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication, leading to the inhibition of viral proliferation. This guide summarizes the quantitative antiviral activity, details the experimental protocols used for these assessments, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Antiviral Data

The in vitro antiviral efficacy of pyridobenzothiazolone analogues has been evaluated against several clinically relevant viruses. The following tables summarize the 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) values obtained from various studies.

Table 1: Antiviral Activity against Respiratory Viruses

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| PBTZ Analogue 1 | RSV-A2 | HEp-2 | 1.5 ± 0.2 | >50 | >33.3 | [1] |

| PBTZ Analogue 1 | HCoV-OC43 | HCT-8 | 2.1 ± 0.3 | >50 | >23.8 | [1] |

| PBTZ Analogue 1 | IFV-A H1N1 | MDCK | 3.5 ± 0.5 | >50 | >14.3 | [1] |

Table 2: Antiviral Activity against Flaviviruses

| Compound | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Pyridobenzothiazole lead (9) | DENV2 | Not Specified | micromolar range | Not Specified | Not Specified | [2] |

| This compound | Flavivirus (general) | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of "this compound" and its analogues.

Virus and Cells

-

Respiratory Viruses : Respiratory Syncytial Virus (RSV) strain A2 and B, Human Coronavirus (HCoV) strain OC43, and Influenza A virus (IFV-A) H1N1 were propagated in HEp-2, HCT-8, and MDCK cells, respectively.[1]

-

Flaviviruses : Dengue virus (DENV) serotypes were used in studies assessing anti-flavivirus activity.[2]

Cytotoxicity Assay

The cytotoxicity of the compounds was determined using a standard cell viability assay, such as the MTT or MTS assay. Briefly, various concentrations of the test compounds were incubated with the respective cell lines for a period equivalent to the duration of the antiviral assay. Cell viability was then measured spectrophotometrically to determine the CC₅₀ value.

Antiviral Activity Assays

-

HEp-2 cells were seeded in 96-well plates and grown to sub-confluence.

-

Cells were pre-treated with serial dilutions of the test compounds for 2 hours.

-

A fixed viral inoculum (Multiplicity of Infection, MOI = 0.001 PFU/cell) and serial dilutions of the compound were added to the cells.

-

The virus/compound mixture was incubated for 2 hours.

-

The inoculum was removed, and the cells were overlaid with a medium containing 1.2% methylcellulose and serial dilutions of the compound.

-

Plates were incubated for 72 hours at 37°C.

-

Cells were fixed and immunostained for RSV proteins.

-

Infected plaques were quantified, and the EC₅₀ values were calculated.[1]

-

HCT-8 (for HCoV) or MDCK (for IFV-A) cells were seeded in 96-well plates.

-

Cells were pre-treated with serial dilutions of the test compounds for 2 hours.

-

A fixed viral inoculum (MOI = 0.01 FFU/cell) and serial dilutions of the compound were added.

-

Infected cells were incubated for 20 hours at 34°C (HCoV) or 37°C (IFV-A).

-

Cells were fixed and subjected to immunocytochemistry to detect viral antigens.

-

Infected foci were counted, and the EC₅₀ values were determined.[1]

The inhibitory effect on flavivirus RdRp was a key indicator of the mechanism of action. While specific protocols for "this compound" were not detailed in the initial searches, a general workflow for such an assay is as follows:

Workflow for an in vitro RdRp inhibition assay.

Mechanism of Action and Signaling Pathways

"this compound," a pyridobenzothiazole derivative, is reported to be an inhibitor of flavivirus RNA-dependent RNA polymerase (RdRp).[2] This enzyme is crucial for the replication of the viral RNA genome. By inhibiting RdRp, the compound effectively halts the viral life cycle.

Proposed mechanism of action of "this compound".

Conclusion

"this compound" and related pyridobenzothiazolone compounds represent a promising class of broad-spectrum antiviral agents. Their potent in vitro activity against a variety of RNA viruses, coupled with a defined mechanism of action targeting the viral RdRp, makes them attractive candidates for further preclinical and clinical development. The data and protocols presented in this guide provide a foundational understanding for researchers in the field of antiviral drug discovery.

References

Unveiling the Structure-Activity Relationship of Antiviral Agent 10: A Technical Guide for Researchers

Introduction: The relentless pursuit of novel antiviral therapeutics is a cornerstone of modern drug discovery. This technical guide delves into the structure-activity relationship (SAR) studies of a promising class of antiviral compounds, with a specific focus on "Antiviral agent 10" (CAS 312615-62-6), a potent inhibitor of Respiratory Syncytial Virus (RSV). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core scaffold, the impact of structural modifications on antiviral potency, and the experimental methodologies employed in its evaluation.

Core Scaffold and Structure-Activity Relationship (SAR)

"this compound" belongs to a class of dihydropyrimidinone derivatives. The core scaffold consists of a dihydropyrimidine ring, a substituted phenyl ring, and a benzyl group. The antiviral activity of this class of compounds is highly dependent on the nature and position of substituents on these core components. The following table summarizes the quantitative SAR data for a selection of analogues, illustrating the key structural determinants for anti-RSV activity.

| Compound ID | R1 | R2 | R3 | R4 | EC50 (µM) vs. RSV |

| This compound | CH3 | COOCH3 | OCH3 | OCH3 | < 0.1 |

| Analogue 1 | H | COOCH3 | OCH3 | OCH3 | 0.5 |

| Analogue 2 | CH3 | H | OCH3 | OCH3 | > 10 |

| Analogue 3 | CH3 | COOCH3 | H | OCH3 | 1.2 |

| Analogue 4 | CH3 | COOCH3 | OCH3 | H | 2.5 |

| Analogue 5 | CH3 | COOCH3 | Cl | OCH3 | 0.8 |

| Analogue 6 | CH2CH3 | COOCH3 | OCH3 | OCH3 | 0.3 |

| Analogue 7 | CH3 | CONH2 | OCH3 | OCH3 | 5.0 |

Key SAR Insights:

-

Substitution at R1: A methyl group at the R1 position appears to be optimal for potent antiviral activity, as demonstrated by the significantly higher EC50 of Analogue 1 (R1 = H) compared to this compound.

-

Ester Group at R2: The methyl ester at the R2 position is critical for activity. Replacement with a hydrogen atom (Analogue 2) leads to a complete loss of potency. Conversion to an amide (Analogue 7) also significantly reduces activity.

-

Methoxy Groups at R3 and R4: The presence of two methoxy groups on the phenyl ring is crucial for high potency. The removal of either methoxy group (Analogue 3 and Analogue 4) results in a notable decrease in antiviral activity.

-

Other Substitutions: While methoxy groups are preferred, other electron-donating or halogen substitutions at the R3 position (Analogue 5) can retain some level of activity, albeit lower than the dimethoxy-substituted compounds.

-

Alkylation at R1: Small alkyl groups at the R1 position, such as ethyl (Analogue 6), are tolerated and can maintain sub-micromolar activity.

Experimental Protocols

The primary assay used to determine the antiviral potency of this compound series is the Cytopathic Effect (CPE) Inhibition Assay . This assay measures the ability of a compound to protect host cells from the virus-induced cell death.

Detailed Methodology for CPE Inhibition Assay:

-

Cell Preparation:

-

Human epithelial type 2 (HEp-2) cells are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well.

-

The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for the formation of a confluent monolayer.

-

-

Compound Preparation and Addition:

-

Test compounds, including "this compound" and its analogues, are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

-

Serial dilutions of the compounds are prepared in cell culture medium.

-

The culture medium is aspirated from the cell plates, and the diluted compounds are added to the wells.

-

-

Virus Infection:

-

A pre-titered stock of Respiratory Syncytial Virus (RSV) is diluted in culture medium to a concentration that will produce a significant cytopathic effect within 4-5 days.

-

The virus suspension is added to the wells containing the cells and test compounds.

-

Control wells include cells with virus but no compound (virus control) and cells with neither virus nor compound (cell control).

-

-

Incubation and Observation:

-

The plates are incubated for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.

-

The cells are observed daily under a microscope for the appearance of cytopathic effects, which include cell rounding, detachment, and syncytia formation.

-

-

Quantification of Antiviral Activity:

-

After the incubation period, the viability of the cells is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is read using a microplate reader.

-

The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits the viral cytopathic effect by 50% compared to the virus control.

-

Visualizations

The following diagrams illustrate the logical workflow for the discovery and evaluation of this class of antiviral agents and a conceptual representation of the proposed mechanism of action.

Caption: Workflow for the discovery and evaluation of dihydropyrimidinone-based RSV inhibitors.

Caption: Conceptual diagram of the proposed mechanism of action for this compound.

Technical Guide: Physicochemical Properties of Antiviral Agent 10

Disclaimer: "Antiviral Agent 10" is a hypothetical designation used for illustrative purposes. The data and experimental protocols presented in this document are representative examples based on common methodologies in the pharmaceutical industry for the characterization of novel antiviral compounds.

This technical guide provides an in-depth overview of the solubility and stability characteristics of the novel investigational compound, this compound. The information herein is intended for researchers, scientists, and drug development professionals to support formulation development, analytical method validation, and preclinical assessment.

Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate.[1] Equilibrium solubility studies were conducted for this compound across a range of pharmaceutically relevant solvents, pH values, and temperatures to characterize its dissolution behavior.

Equilibrium Solubility in Various Solvents

The thermodynamic solubility was determined using the established shake-flask method.[1][2] The results, summarized in Table 1, indicate that this compound is a poorly soluble compound in aqueous media.

Table 1: Equilibrium Solubility of this compound in Common Solvents at 25°C

| Solvent | Dielectric Constant (20°C) | Solubility (µg/mL) | Classification |

| Water | 80.1 | 1.5 | Practically Insoluble |

| Phosphate-Buffered Saline (PBS), pH 7.4 | ~80 | 1.8 | Practically Insoluble |

| 0.1 N HCl, pH 1.2 | ~80 | 2.5 | Very Slightly Soluble |

| Ethanol | 24.5 | 150.0 | Sparingly Soluble |

| Propylene Glycol | 32.0 | 250.0 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | >10,000 | Freely Soluble |

pH-Dependent Solubility Profile

As many pharmaceutical compounds are ionizable, the solubility of this compound was evaluated in aqueous buffers across a physiological pH range at 37°C.[1]

Table 2: pH-Solubility Profile of this compound in Aqueous Buffers at 37°C

| pH | Buffer System | Solubility (µg/mL) |

| 1.2 | SGF (Simulated Gastric Fluid) | 2.8 |

| 4.5 | Acetate Buffer | 1.9 |

| 6.8 | SIF (Simulated Intestinal Fluid) | 1.6 |

| 7.4 | Phosphate Buffer | 1.8 |

Stability Data

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3] Forced degradation studies were conducted in accordance with International Council for Harmonisation (ICH) guidelines to identify potential degradation pathways and to develop a stability-indicating analytical method.[4][5]

Forced Degradation Studies

This compound was subjected to hydrolytic, oxidative, thermal, and photolytic stress conditions.[6] The extent of degradation was quantified using a validated stability-indicating HPLC method. The results are crucial for identifying the intrinsic stability of the molecule and for developing stable formulations.[5]

Table 3: Summary of Forced Degradation Results for this compound

| Stress Condition | Time | % Assay of Initial | % Degradation | Major Degradants Identified |

| 0.1 N HCl (Acid Hydrolysis) | 24 h | 89.5% | 10.5% | DP-1, DP-2 |

| 0.1 N NaOH (Base Hydrolysis) | 24 h | 85.2% | 14.8% | DP-3 |

| 3% H₂O₂ (Oxidation) | 8 h | 91.0% | 9.0% | DP-4 |

| 80°C (Thermal) | 48 h | 98.1% | 1.9% | Minor unspecified peaks |

| Photolytic (ICH Q1B) | 24 h | 94.6% | 5.4% | DP-5 |

DP = Degradation Product

Experimental Protocols

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the shake-flask method, considered the gold standard for determining thermodynamic solubility.[1][2]

3.1.1 Materials and Equipment

-

This compound (crystalline powder)

-

Solvents: Deionized Water, PBS (pH 7.4), 0.1 N HCl, Ethanol, DMSO

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

3.1.2 Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials (ensuring a solid phase remains).

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials to pellet the excess solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Analysis: Dilute the filtrate with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC method against a standard calibration curve.

Protocol: Forced Degradation Study

This protocol outlines the procedure for conducting forced degradation studies to assess the intrinsic stability of this compound as per ICH guidelines.[4][6]

3.2.1 Materials and Equipment

-

This compound (1 mg/mL stock solution in acetonitrile)

-

Reagents: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

-

Temperature-controlled oven

-

Photostability chamber (compliant with ICH Q1B)

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

3.2.2 Procedure

-

Acid Hydrolysis: Mix the drug stock solution with 0.1 N HCl and keep at 60°C. Withdraw samples at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for HPLC analysis.

-

Base Hydrolysis: Mix the drug stock solution with 0.1 N NaOH and keep at 60°C. Withdraw samples at time points, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.

-

Oxidative Degradation: Mix the drug stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at time points and dilute for HPLC analysis.

-

Thermal Degradation: Store the solid drug substance and a solution of the drug in a temperature-controlled oven at 80°C. Analyze samples at specified time points.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] Analyze samples post-exposure. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples using a stability-indicating HPLC-PDA method. The method must be able to separate the intact drug from all major degradation products.[7] Peak purity analysis should be performed to ensure specificity.

Visualizations

Proposed Mechanism of Action

Antiviral agents often function by inhibiting critical viral enzymes required for replication.[8][] this compound is hypothesized to act as a non-nucleoside inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for replicating the viral genome.[10] This action halts the synthesis of new viral RNA, thereby blocking the production of new virions.

Caption: Hypothetical mechanism of this compound inhibiting viral replication.

Experimental Workflow: Forced Degradation Study

The logical flow for conducting a forced degradation study is essential for systematically evaluating the stability of a new chemical entity. The workflow ensures all stress conditions are tested and analyzed appropriately.[11]

Caption: Workflow for the forced degradation study of this compound.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. japsonline.com [japsonline.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. researchgate.net [researchgate.net]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. A stability indicating RP-HPLC method for determination of the COVID-19 drug molnupiravir applied using nanoformulations in permeability studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 10. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Internal Approval Workflow for Stability Study Protocols – StabilityStudies.in [stabilitystudies.in]

An In-depth Technical Guide to the Patent and Intellectual Property Landscape of Antiviral Agent 10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 10 is a small molecule inhibitor of the Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly. This technical guide provides a comprehensive overview of the core intellectual property surrounding this compound, with a focus on the foundational patent, experimental data, and methodologies. The information presented herein is intended to support research and development efforts in the field of antiviral therapeutics.

Core Intellectual Property

The primary intellectual property protecting this compound is the patent application WO2011097607A1 , titled "Anti-viral treatment and assay to screen for anti-viral agent." This patent discloses a series of compounds with antiviral activity against RSV and other respiratory viruses.

Chemical Identity of this compound:

While the patent covers a broad genus of compounds, the specific molecule marketed and recognized as "this compound" has been identified through commercial suppliers and is associated with the following identifiers:

-

Chemical Formula: C₂₂H₂₄N₂O₅

-

Molecular Weight: 396.44 g/mol

-

CAS Number: 312615-62-6

A 2D representation of the chemical structure of this compound is provided below.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The patent application WO2011097607A1 describes the antiviral activity of a range of compounds against RSV. While specific data for the compound with CAS number 312615-62-6 is not explicitly singled out in the provided text, the patent details a cytopathic effect (CPE)-based assay used to screen and quantify the antiviral efficacy of the disclosed compounds. For the purpose of this guide, a representative table structure is provided below, which should be populated with specific data points as they are identified from detailed analysis of the patent's examples or related publications.

| Compound ID (Example) | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Data to be extracted | e.g., RSV A2 | e.g., HEp-2 | Data to be extracted | Data to be extracted | Data to be extracted |

| Data to be extracted | e.g., RSV B | e.g., HEp-2 | Data to be extracted | Data to be extracted | Data to be extracted |

Note: EC₅₀ (Half-maximal effective concentration) represents the concentration of the drug that inhibits 50% of the viral activity. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that kills 50% of the host cells. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's therapeutic window.

Experimental Protocols

The patent WO2011097607A1 outlines the general methodologies for synthesizing the claimed compounds and for evaluating their antiviral activity.

General Synthesis of Antiviral Compounds

The synthesis of the core scaffold of the compounds disclosed in the patent typically involves multi-step organic synthesis. While the exact, step-by-step protocol for this compound is not detailed in the publicly available abstract, the general approach involves the reaction of key intermediates to form the final heterocyclic structure. Researchers should refer to the full text of the patent for detailed synthetic schemes and characterization data for specific examples.

Antiviral Activity Assay (Cytopathic Effect - CPE Assay)

The primary method used to determine the antiviral activity of the compounds is a CPE-based assay. This assay measures the ability of a compound to protect host cells from the destructive effects of viral replication.

Protocol:

-

Cell Culture: A suitable host cell line, such as HEp-2 cells, is cultured in 96-well plates to form a confluent monolayer.

-

Virus Infection: The cell monolayers are infected with a specific strain of RSV at a predetermined multiplicity of infection (MOI).

-

Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of the test compounds (including this compound). Control wells with no compound and wells with a known antiviral agent (e.g., ribavirin) are also included.

-

Incubation: The plates are incubated at 37°C in a CO₂ incubator for a period sufficient for the virus to cause significant cytopathic effects in the untreated control wells (typically 4-6 days).

-

Quantification of CPE: The viability of the cells is assessed using a colorimetric method, such as the MTT or crystal violet assay. The absorbance is read using a plate reader.

-

Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated, uninfected cell controls. The EC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

The patent describes the compounds as inhibitors of RSV. While a specific molecular target is not definitively identified in the initial search results, the general mechanism of action for many small molecule RSV inhibitors involves targeting key viral proteins essential for replication or entry. Potential targets for RSV inhibitors include:

-

The RSV Fusion (F) protein: Inhibition of the F protein prevents the virus from fusing with the host cell membrane, thereby blocking viral entry.

-

The RSV Nucleoprotein (N): The N protein is crucial for encapsulating the viral RNA genome and is a key component of the replication complex.

-

The RSV Large Polymerase (L) protein: The L protein is the catalytic subunit of the RNA-dependent RNA polymerase, which is essential for viral genome replication and transcription.

The following diagram illustrates a simplified workflow for the screening and identification of RSV inhibitors as described in the patent.

Methodological & Application

Application Notes and Protocols for Antiviral Agent 10 against Respiratory Syncytial Virus (RSV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly. The development of effective antiviral therapies is a critical public health priority. "Antiviral agent 10" is a novel small molecule inhibitor being investigated for its potential to combat RSV infections. These application notes provide a detailed cell-based assay protocol to determine the in vitro efficacy of this compound against RSV. The described methodology is based on a plaque reduction neutralization assay, a widely accepted standard for quantifying the inhibition of viral replication.

Principle of the Assay

This assay measures the ability of "this compound" to inhibit the replication of RSV in a susceptible cell line, such as HEp-2 or A549 cells. The reduction in the formation of viral plaques (localized areas of cell death) in the presence of the antiviral agent is directly proportional to its inhibitory activity. The 50% effective concentration (EC50), the concentration of the agent that reduces the number of plaques by 50%, is determined to quantify the antiviral potency.

Data Presentation

Table 1: Cell Culture and Virus Specifications

| Parameter | Recommended Value/Type | Source |

| Cell Line | HEp-2 (ATCC® CCL-23™) or A549 | [1][2] |

| Cell Seeding Density | 2 x 10^4 to 4 x 10^4 cells/well (96-well plate) | [3][4] |

| Virus Strain | RSV-A2 (or a recombinant RSV expressing a reporter gene) | [5][6] |

| Virus Inoculum | 50-100 Plaque Forming Units (PFU) per well | [5] |

| Multiplicity of Infection (MOI) | 0.01 (for reporter gene assays) | [3] |

Table 2: Reagent and Incubation Parameters

| Parameter | Recommended Condition | Source |

| Growth Medium | Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) + 2-10% Fetal Bovine Serum (FBS) | [5][7] |

| Infection Medium | EMEM or DMEM + 2% FBS | [5] |

| Overlay Medium | Medium containing 1.5% Carboxymethylcellulose (CMC) | [8] |

| Antiviral Agent Dilution Series | 4-fold or 10-fold serial dilutions | [3][5] |

| Virus-Agent Incubation | 1 hour at 37°C | [3] |

| Infection Period | 2 hours at 37°C | [2] |

| Incubation Post-Infection | 3 days at 37°C in 5% CO2 | [8] |

Experimental Protocols

Materials and Reagents

-

HEp-2 cells

-

Respiratory Syncytial Virus (RSV) A2 strain

-

This compound

-

EMEM or DMEM

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Carboxymethylcellulose (CMC)

-

Phosphate Buffered Saline (PBS)

-

Fixation Solution (e.g., 50:50 methanol:ethanol)[5]

-

Primary Antibody: Monoclonal antibody against RSV F-protein[5]

-

Secondary Antibody: Peroxidase-labeled goat anti-mouse IgG[5]

-

Substrate for Peroxidase (e.g., TMB)[5]

-

96-well cell culture plates

Cell Preparation

-

Culture HEp-2 cells in growth medium at 37°C in a 5% CO2 incubator.

-

When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

-

Resuspend the cells in growth medium and perform a cell count.

-

Seed the 96-well plates with 2-4 x 10^4 cells per well and incubate overnight to form a monolayer.[3][7]

Antiviral Assay: Plaque Reduction

-

Prepare Antiviral Dilutions: On the day of the assay, prepare serial dilutions of "this compound" in infection medium. A typical starting concentration might be 100 µM with 10-fold serial dilutions.

-

Prepare Virus Inoculum: Dilute the RSV stock in infection medium to a concentration that will yield 50-100 PFU per well.[5]

-

Neutralization Step: Mix equal volumes of each antiviral dilution with the diluted virus. Also, prepare a virus control (virus + medium without antiviral agent) and a cell control (medium only). Incubate the mixtures for 1 hour at 37°C.[3]

-

Infection: Carefully remove the growth medium from the cell monolayers. Wash the cells once with PBS.

-

Transfer the virus-antiviral mixtures to the corresponding wells of the cell plate.

-

Incubate for 2 hours at 37°C to allow for virus adsorption.[2]

-

Overlay: After the incubation period, gently aspirate the inoculum and add 100 µL of overlay medium to each well.[8]

-

Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.[8]

Plaque Staining and Counting

-

Fixation: After incubation, carefully remove the overlay medium and fix the cells with a 50:50 methanol:ethanol mixture for 10 minutes at room temperature.[5]

-

Washing: Gently wash the plates with PBS.

-

Primary Antibody: Add the diluted primary antibody against the RSV F-protein to each well and incubate for 1 hour at 37°C.[5]

-

Washing: Wash the plates three times with PBS.

-

Secondary Antibody: Add the diluted peroxidase-labeled secondary antibody and incubate for 1 hour at room temperature.[5]

-

Washing: Wash the plates five times with PBS.

-

Development: Add a precipitating TMB substrate to each well to visualize the plaques.[5]

-

Counting: Count the number of plaques in each well. An automated plaque counter can be used for high-throughput analysis.[5]

Data Analysis

-

Calculate the percentage of plaque reduction for each concentration of "this compound" compared to the virus control.

-

Plot the percentage of inhibition against the log of the antiviral concentration.

-

Determine the EC50 value using a non-linear regression analysis.

Visualizations

Caption: Experimental workflow for the RSV plaque reduction assay.

Caption: Simplified signaling pathway of RSV infection and potential inhibition point.

References

- 1. viratree.com [viratree.com]

- 2. Video: Generation, Amplification, and Titration of Recombinant Respiratory Syncytial Viruses [jove.com]

- 3. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-Based Relative Potency of a Respiratory Syncytial Virus mRNA Vaccine Correlates with In Vivo Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a High-Throughput Respiratory Syncytial Virus Fluorescent Focus-Based Microneutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Video: An Improved and High Throughput Respiratory Syncytial Virus RSV Micro-neutralization Assay [jove.com]

Application Note: Evaluation of "Antiviral Agent 10" Efficacy Using a Plaque Reduction Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The plaque reduction assay is a fundamental method in virology for determining the infectivity of a virus and for assessing the efficacy of antiviral compounds.[1][2][3] This assay quantifies the ability of an antiviral agent to inhibit the formation of plaques, which are localized areas of cell death or viral replication within a cell monolayer.[2][4] This document provides a detailed protocol for evaluating the in vitro antiviral activity of a novel compound, "Antiviral Agent 10," against a model virus. The protocol covers the preparation of materials, the experimental procedure, data analysis, and interpretation of results.

Principle of the Assay

The plaque reduction assay is based on the principle that a single infectious viral particle, when plated on a susceptible cell monolayer, will replicate and spread to adjacent cells, creating a localized area of infection known as a plaque.[2][3][4] In the presence of an effective antiviral agent, the replication and spread of the virus are inhibited, leading to a reduction in the number or size of the plaques.[5] The concentration of the antiviral agent that reduces the number of plaques by 50% is known as the EC50 (Effective Concentration 50) or IC50 (Inhibitory Concentration 50), a key measure of the agent's potency.[4][5]

Experimental Protocols

Materials and Reagents

-

Cells and Virus:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus 1 (HSV-1) (or other lytic virus)

-

-

Media and Buffers:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

-

Antiviral Compound:

-

"this compound" stock solution (e.g., 10 mM in DMSO)

-

-

Overlay Medium:

-

Methylcellulose or Agarose overlay medium

-

-

Staining Solution:

-

Crystal Violet staining solution (e.g., 0.1% w/v in 20% ethanol)

-

-

Equipment:

-

6-well or 12-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Biosafety cabinet

-

Inverted microscope

-

Pipettes and sterile tips

-

Refrigerator and freezer (-20°C and -80°C)

-

Detailed Methodology

1. Cell Seeding: a. Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. On the day before the experiment, trypsinize the cells and seed them into 6-well plates at a density that will result in a confluent monolayer (approximately 90-95% confluency) on the day of infection.

2. Preparation of "this compound" Dilutions: a. Prepare a series of dilutions of "this compound" in serum-free DMEM. A common approach is to use two-fold or ten-fold serial dilutions to cover a broad concentration range (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0.78 µM). b. Include a "no-drug" control (vehicle control, e.g., DMSO at the highest concentration used in the dilutions) and a "cell" control (no virus, no drug).

3. Virus Infection: a. On the day of the experiment, aspirate the growth medium from the confluent cell monolayers. b. Wash the monolayers gently with PBS. c. Prepare a virus dilution in serum-free DMEM that will produce a countable number of plaques (typically 50-100 plaques per well). d. In separate tubes, pre-incubate the virus dilution with each concentration of "this compound" for 1 hour at 37°C. e. Inoculate the cell monolayers with the virus-drug mixtures. f. Incubate the plates for 1-2 hours at 37°C in a CO2 incubator to allow for viral adsorption.

4. Overlay and Incubation: a. After the adsorption period, aspirate the inoculum from each well. b. Gently overlay the cell monolayers with an overlay medium (e.g., 2% methylcellulose in DMEM with 2% FBS) containing the corresponding concentration of "this compound". The overlay restricts the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.[4][6] c. Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

5. Plaque Visualization and Counting: a. After the incubation period, aspirate the overlay medium. b. Fix the cells with a fixing solution (e.g., 10% formalin) for at least 30 minutes. c. Stain the fixed cells with Crystal Violet solution for 15-30 minutes.[2][5] d. Gently wash the plates with water to remove excess stain and allow them to air dry. e. Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained cells.[2]

6. Data Analysis: a. Calculate the percentage of plaque reduction for each concentration of "this compound" using the following formula: Percentage of Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100 b. Plot the percentage of plaque reduction against the logarithm of the drug concentration. c. Determine the EC50 value by performing a non-linear regression analysis of the dose-response curve.[5]

Data Presentation

Table 1: Plaque Reduction by "this compound"

| "this compound" Concentration (µM) | Mean Plaque Count (n=3) | Standard Deviation | % Plaque Reduction |

| 0 (Virus Control) | 85 | 5 | 0% |

| 0.78 | 78 | 6 | 8.2% |

| 1.56 | 65 | 4 | 23.5% |

| 3.13 | 41 | 3 | 51.8% |

| 6.25 | 22 | 3 | 74.1% |

| 12.5 | 8 | 2 | 90.6% |

| 25 | 2 | 1 | 97.6% |

| 50 | 0 | 0 | 100% |

| 100 | 0 | 0 | 100% |

Table 2: Summary of Antiviral Activity

| Parameter | Value |

| EC50 | 3.05 µM |

| EC90 | 11.8 µM |

| Virus | HSV-1 |

| Cell Line | Vero |

Visualizations

Caption: Workflow of the Plaque Reduction Assay.

Caption: Hypothetical Signaling Pathway for "this compound".

References

- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 2. m.youtube.com [m.youtube.com]

- 3. agilent.com [agilent.com]

- 4. bioagilytix.com [bioagilytix.com]

- 5. 2.4. Plaque Assay and Plaque Reduction Assay [bio-protocol.org]

- 6. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: High-Throughput Screening for Analogs of "Antiviral Agent 10"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel antiviral therapeutics are paramount in combating the global threat of viral diseases. "Antiviral Agent 10" represents a promising class of compounds with potential broad-spectrum antiviral activity. To efficiently explore the chemical space around this core scaffold and identify analogs with improved potency and drug-like properties, a robust high-throughput screening (HTS) strategy is essential.

This document provides a detailed protocol for a comprehensive HTS campaign designed to evaluate a library of "this compound" analogs. The described workflow integrates a primary cell-based antiviral assay with a secondary cytotoxicity assay to identify specific viral inhibitors and eliminate compounds with general cellular toxicity. The protocol is designed to be adaptable and can be modified based on the specific virus of interest and the known or hypothesized mechanism of action of "this compound".

Signaling Pathway: Inhibition of Viral Replication

A common strategy for antiviral agents is the disruption of the viral replication cycle.[1][2] "this compound" and its analogs are hypothesized to interfere with a critical host or viral protein involved in this process. The following diagram illustrates a simplified, generic viral replication pathway that can be targeted by antiviral compounds.

Caption: Simplified viral replication cycle and potential points of inhibition.

High-Throughput Screening Workflow

The HTS workflow is designed as a multi-step process to efficiently identify and validate hit compounds. It begins with a primary screen of the entire compound library, followed by confirmation of initial hits and a counter-screen to assess cytotoxicity. Promising candidates will then proceed to dose-response analysis to determine their potency.

Caption: High-throughput screening cascade for "this compound" analogs.

Experimental Protocols

Primary High-Throughput Screening: Cell-Based Antiviral Assay (CPE Inhibition)

This protocol is designed to identify compounds that inhibit the virus-induced cytopathic effect (CPE).[3][4][5] The assay measures the viability of host cells after viral infection in the presence of test compounds.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero E6, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Virus stock with a known titer

-

"this compound" analog library (dissolved in DMSO)

-

Positive control (known antiviral drug)

-

Negative control (DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

384-well clear-bottom, white-walled assay plates

-

Automated liquid handling system

-

Luminometer plate reader

Procedure:

-

Cell Seeding: Using an automated liquid handler, dispense 25 µL of a cell suspension (e.g., 2 x 10^5 cells/mL) into each well of a 384-well plate. Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Addition: Add 100 nL of each compound from the analog library to the appropriate wells to achieve a final concentration of 10 µM. Add the same volume of positive and negative controls to their respective wells.

-

Viral Infection: Add 5 µL of virus suspension at a pre-determined multiplicity of infection (MOI) to all wells except for the mock-infected (cell control) wells. The MOI should be optimized to cause significant CPE within 48-72 hours.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

-

Viability Assessment: Equilibrate the plates to room temperature. Add 30 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

Counter-Screen: Cytotoxicity Assay

This assay is crucial to differentiate true antiviral activity from non-specific cytotoxicity.[6][7][8] It is performed in the absence of a virus.

Materials:

-

Same as the primary assay, excluding the virus stock.

Procedure:

-

Cell Seeding: Follow the same procedure as in the primary assay.

-

Compound Addition: Add 100 nL of each confirmed hit compound at the same final concentration (10 µM) to the appropriate wells. Include positive (e.g., a known cytotoxic agent) and negative (DMSO) controls.

-

Incubation: Incubate the plates for the same duration as the primary screen (48-72 hours) at 37°C, 5% CO2.

-

Viability Assessment: Follow the same procedure as in the primary assay.

-

Data Acquisition: Measure luminescence using a plate reader.

Data Presentation and Analysis

Quantitative data from the HTS assays should be organized for clear interpretation and comparison. The following tables provide a template for data presentation.

Table 1: Primary HTS and Hit Confirmation Data

| Compound ID | % CPE Inhibition (Primary Screen) | % CPE Inhibition (Confirmation) |

| Analog-001 | 85.2 | 88.1 |

| Analog-002 | 12.5 | - |

| Analog-003 | 92.1 | 90.5 |

| ... | ... | ... |

| Positive Control | 98.5 | 99.2 |

| Negative Control | 0.0 | 0.0 |

Table 2: Cytotoxicity and Dose-Response Data for Confirmed Hits

| Compound ID | % Cell Viability (Cytotoxicity Assay) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Analog-001 | 95.8 | 1.2 | >50 | >41.7 |

| Analog-003 | 91.3 | 0.8 | 45.2 | 56.5 |

| ... | ... | ... | ... | ... |

| Positive Control | 99.1 | 0.5 | >100 | >200 |

Data Analysis:

-

% CPE Inhibition: Calculated as [(Signal_Compound - Signal_VirusControl) / (Signal_CellControl - Signal_VirusControl)] * 100.

-

% Cell Viability: Calculated as (Signal_Compound / Signal_CellControl) * 100.

-

IC50 (50% Inhibitory Concentration): The concentration of a compound that reduces the viral effect by 50%.

-

CC50 (50% Cytotoxic Concentration): The concentration of a compound that reduces cell viability by 50%.

-

Selectivity Index (SI): A measure of the therapeutic window of a compound. A higher SI value indicates a more promising candidate.

Conclusion

The described high-throughput screening protocol provides a robust and efficient framework for the identification of promising "this compound" analogs. By combining a primary antiviral screen with a critical cytotoxicity counter-screen, this workflow enables the selection of specific, non-toxic hit compounds. The subsequent dose-response analysis allows for the prioritization of candidates with the highest potency and selectivity for further preclinical development. This systematic approach accelerates the discovery of novel antiviral agents to address unmet medical needs.

References

- 1. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 3. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. miltenyibiotec.com [miltenyibiotec.com]

- 8. researchgate.net [researchgate.net]

Application Notes: Antiviral Agent 10 for Cell Culture Experiments

Introduction

Antiviral Agent 10 is a novel synthetic nucleoside analog demonstrating potent and selective inhibitory activity against a broad spectrum of RNA viruses. Its mechanism of action involves the competitive inhibition of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis. These application notes provide detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound in cell culture models, as well as its effect on host cell signaling pathways.

Mechanism of Action

This compound is a prodrug that is metabolized intracellularly to its active triphosphate form. This active metabolite mimics a natural nucleoside triphosphate and is incorporated into the nascent viral RNA strand by the viral RdRp. The incorporation of the this compound metabolite results in premature chain termination, thereby halting viral replication. The selectivity of this compound is attributed to its high affinity for viral RdRp over host DNA and RNA polymerases.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | EC₅₀ (µM) |

| Influenza A (H1N1) | MDCK | Plaque Reduction | 0.5 ± 0.1 |

| Respiratory Syncytial Virus (RSV) | HEp-2 | CPE Reduction | 1.2 ± 0.3 |

| Zika Virus | Vero | Plaque Reduction | 0.8 ± 0.2 |

| SARS-CoV-2 | Vero E6 | CPE Reduction | 0.7 ± 0.15 |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| MDCK | MTT | > 100 | > 200 |

| HEp-2 | CellTiter-Glo | > 100 | > 83 |

| Vero | MTT | > 100 | > 125 |

| Vero E6 | CellTiter-Glo | > 100 | > 142 |

Experimental Protocols

1. Antiviral Activity Assay (Plaque Reduction Assay)

This protocol determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC₅₀).

-

Materials:

-

Host cells (e.g., MDCK for Influenza A)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer (PFU/mL)

-

This compound stock solution

-

Agarose overlay medium

-

Crystal violet staining solution

-

6-well plates

-

-

Procedure:

-

Seed host cells in 6-well plates and grow to 90-100% confluency.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Remove growth medium from the cell monolayers and wash with PBS.

-

Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C. Include a no-virus control.

-

After the incubation period, remove the viral inoculum and wash the cells with PBS.

-

Add the prepared dilutions of this compound to the respective wells. Include a no-drug virus control.

-

Overlay the cells with agarose medium and incubate at 37°C until plaques are visible (typically 2-3 days).

-

Fix the cells with 10% formaldehyde and stain with crystal violet solution.

-

Count the number of plaques in each well and calculate the EC₅₀ value by non-linear regression analysis.

-

2. Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability to determine the 50% cytotoxic concentration (CC₅₀).

-

Materials:

-

Host cells (e.g., MDCK)

-

Complete growth medium

-

This compound stock solution

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

-

Procedure:

-

Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the cells and add the different concentrations of this compound. Include a no-drug control.

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC₅₀ value by plotting the percentage of cell viability against the drug concentration.

-

Visualizations

Application Notes and Protocols for Antiviral Agent 10 and its Analogues for Use in Combination Therapy Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of "Antiviral agent 10," a member of the pyridobenzothiazole (PBTZ) class of broad-spectrum antiviral compounds. The information compiled from recent studies highlights its mechanism of action, antiviral activity, and provides detailed protocols for its evaluation in combination therapy studies.

Introduction

"this compound" and its analogues are a promising class of non-nucleoside inhibitors targeting the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[1][2] This mode of action makes it a compelling candidate for broad-spectrum antiviral development.[2][3] The pyridobenzothiazole scaffold has been optimized to yield compounds with potent activity against a range of viruses, including flaviviruses, coronaviruses, and respiratory syncytial virus (RSV).[1][2][4] Some studies also suggest that certain pyridobenzothiazolone derivatives may exert a virucidal effect by interacting with the viral envelope of enveloped viruses.[5]

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The following table summarizes the reported in vitro efficacy (EC₅₀) and cytotoxicity (CC₅₀) of various pyridobenzothiazole analogues against a panel of viruses. This data provides a baseline for selecting appropriate starting concentrations for combination studies.

| Compound ID | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| PBTZ analogue 1 | HCoV-OC43 | HCT-8 | Low µM range | >100 | 7.49 - 47.2 | [1] |

| RSV | HEp-2 | Low µM range | >100 | 7.49 - 47.2 | [1] | |

| IFV-A | MDCK | Low µM range | >100 | 7.49 - 47.2 | [1] | |

| PBTZ derivative 13 | RSV | HEp-2 | 2.87 | >200 | >69.7 | [1] |

| PBTZ derivative 23 | HCoV-OC43 | HCT-8 | 0.23 | 18.2 | 79.1 | [1] |

| HeE1-2Tyr | SARS-CoV-2 | Vero E6 | ~1 | Not specified | Not specified | [3] |

| Compound 22 | DENV-2 | Not specified | 1.2 | >100 | 83 | [6] |

| ZIKV | Not specified | 5.0 | >100 | 20 | [6] | |

| Compound 19 | DENV-2 | Not specified | 0.05 | >103.7 | >2074 | [6] |

Proposed Combination Therapy Studies

The development of antiviral drug resistance is a significant challenge, and combination therapy is a key strategy to overcome this.[4] Combining antiviral agents with different mechanisms of action can lead to synergistic effects, reduce the required dosage of individual drugs, and decrease the likelihood of resistance emerging.[6] For a non-nucleoside RdRp inhibitor like this compound, a logical approach is to combine it with a nucleoside RdRp inhibitor or an inhibitor of another viral enzyme, such as the viral protease or exonuclease.[1]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound, both alone and in combination with other antiviral compounds.

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC₅₀).

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Virus stock (e.g., Dengue virus, SARS-CoV-2)

-

This compound and combination drug

-

Crystal Violet staining solution

-

Agarose overlay medium

Protocol:

-

Seed Vero E6 cells in 6-well plates and grow to 90-95% confluency.

-

Prepare serial dilutions of this compound and the combination drug in DMEM.

-

Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

-

Infect the cells with the virus at a multiplicity of infection (MOI) that produces countable plaques (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add the agarose overlay medium containing the different concentrations of the antiviral compounds to the respective wells.

-

Incubate the plates at 37°C in a CO₂ incubator for 3-5 days, or until plaques are visible.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.

-

Wash the plates with water, allow them to dry, and count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This assay measures the concentration of a compound that reduces cell viability by 50% (CC₅₀), which is crucial for determining the therapeutic index.[7]

Materials:

-

Vero E6 cells (or other relevant cell line)

-

DMEM with 10% FBS

-

This compound and combination drug

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Seed cells in a 96-well plate and incubate overnight.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate for the same duration as the antiviral assay (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control and determine the CC₅₀ value.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the viral RdRp enzyme activity (IC₅₀).[8]

Materials:

-

Purified recombinant viral RdRp enzyme

-

RNA template (e.g., poly(C))

-

Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP or a fluorescent analog)

-

Reaction buffer

-

This compound

-

Scintillation counter or fluorescence plate reader

Protocol:

-

Set up the reaction mixture containing the reaction buffer, RNA template, and purified RdRp enzyme.

-

Add serial dilutions of this compound to the reaction mixtures.

-

Initiate the reaction by adding the rNTP mix.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Stop the reaction and precipitate the newly synthesized RNA.

-

Quantify the amount of incorporated labeled rNTP using a scintillation counter or fluorescence reader.

-

Calculate the percentage of RdRp inhibition compared to the no-drug control and determine the IC₅₀ value.

Mechanism of Action

This compound and its PBTZ analogues act as non-competitive inhibitors of the viral RNA-dependent RNA polymerase.[2] Crystallographic and kinetic studies suggest that these compounds bind to an allosteric site on the RdRp, distinct from the active site where nucleotide incorporation occurs.[5] This binding induces a conformational change in the enzyme, impairing its ability to synthesize viral RNA and thus halting viral replication.

Conclusion

This compound, a representative of the pyridobenzothiazole class of compounds, demonstrates significant potential as a broad-spectrum antiviral agent. Its mechanism of action as an RdRp inhibitor makes it a valuable candidate for further preclinical development, particularly in combination with other antiviral drugs. The protocols provided herein offer a framework for researchers to systematically evaluate its efficacy and potential for synergistic interactions in various viral infection models.

References

- 1. Combination of antiviral drugs inhibits SARS-CoV-2 polymerase and exonuclease and demonstrates COVID-19 therapeutic potential in viral cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazoles as potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad-Spectrum Antiviral Activity of Pyridobenzothiazolone Analogues Against Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uochb.cz [uochb.cz]

- 5. Targeting flavivirus RNA dependent RNA polymerase through a pyridobenzothiazole inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review on the interaction of nucleoside analogues with SARS-CoV-2 RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Characterizing "Antiviral Agent 10" using a Time-of-Addition Experiment

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The time-of-addition assay is a critical tool in virology for elucidating the mechanism of action of novel antiviral compounds.[1][2][3] This method helps to pinpoint the specific stage of the viral life cycle that is inhibited by the compound.[4][5][6] By adding the antiviral agent at various time points relative to viral infection of cultured cells, researchers can determine how long the addition of the compound can be delayed before it loses its efficacy.[1][2][3] This application note provides a detailed protocol for conducting a time-of-addition experiment to characterize the hypothetical "Antiviral Agent 10." The protocol is designed to be adaptable for various virus-host cell systems.

Experimental Principle

The viral life cycle is a sequence of ordered events, including attachment, entry, replication, assembly, and release.[7][8][9] Antiviral drugs can inhibit any of these steps.[7][8][9] In a time-of-addition assay, if an antiviral agent targets an early event, such as viral entry, it will only be effective if added at the beginning of the infection. Conversely, if it targets a later event, like viral replication, its addition can be postponed until after the virus has entered the cell without a loss of antiviral activity.[1] By comparing the activity profile of "this compound" to that of reference compounds with known mechanisms of action, we can infer its target stage in the viral life cycle.[1][2]

Experimental Workflow

The overall workflow for the time-of-addition experiment is depicted below. This process involves preparing the cells, infecting them with the virus, adding "this compound" and control compounds at staggered time points, and finally quantifying the viral yield to determine the inhibitory effect.

Caption: Workflow of the time-of-addition experiment.

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized for the specific virus and host cell line being used.

Materials:

-

Host cells susceptible to the virus of interest

-

Virus stock with a known titer

-

"this compound" (hypothetical, with a predetermined IC50 of 1 µM)

-

Reference compounds:

-

Entry Inhibitor (e.g., Enfuvirtide for HIV)

-

Replication Inhibitor (e.g., Acyclovir for Herpesviruses)

-

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Reagents for viral quantification (e.g., agarose for plaque assay, reagents for qPCR)

Procedure:

-

Cell Seeding:

-

One day prior to the experiment, seed the host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

-

Compound Preparation:

-

Prepare stock solutions of "this compound" and the reference compounds in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, prepare serial dilutions of the compounds in cell culture medium. A concentration 10- to 100-fold higher than the IC50 is often used to ensure potent inhibition.[1] For "this compound," a working concentration of 20 µM will be used.

-

-

Virus Infection:

-

Aspirate the culture medium from the cells and wash once with PBS.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that allows for a single round of replication to be completed within the experimental timeframe (e.g., MOI of 1). This is considered Time 0 .

-

Incubate the plates for 1-2 hours to allow for viral adsorption.

-

-

Time-of-Addition:

-

After the adsorption period, remove the virus inoculum and wash the cells twice with PBS to remove any unbound virus.

-

Add fresh culture medium to all wells.

-

Immediately add the prepared dilutions of "this compound" and the reference compounds to the designated wells for the 0-hour time point.

-

At subsequent time points (e.g., 2, 4, 6, and 8 hours post-infection), add the compounds to a new set of wells.

-

Include appropriate controls:

-

Virus control (infected cells with no compound)

-

Cell control (uninfected cells with no compound)

-

Compound toxicity control (uninfected cells with the highest concentration of each compound)

-

-